Methyl n-methyl-n-(pent-4-en-1-yl)glycinate

Description

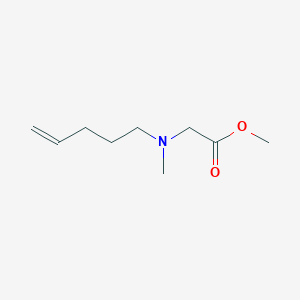

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate is a glycine-derived ester featuring a methyl group and a pent-4-en-1-yl substituent on the nitrogen atom. Its structure comprises a glycine backbone (NHCH₂COO⁻) esterified to a methyl group (COOCH₃), with the nitrogen atom substituted by both methyl and pent-4-en-1-yl groups. The pent-4-en-1-yl moiety introduces an alkene functional group, enabling reactivity in cyclization or metathesis reactions .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-[methyl(pent-4-enyl)amino]acetate |

InChI |

InChI=1S/C9H17NO2/c1-4-5-6-7-10(2)8-9(11)12-3/h4H,1,5-8H2,2-3H3 |

InChI Key |

SKWMEASSVHODGD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC=C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate typically involves the reaction of glycine derivatives with alkenyl amines. One common method includes the use of alkenyl amines and alkenyl alcohols in the presence of a palladium catalyst to facilitate the formation of the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced derivatives of the compound .

Scientific Research Applications

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Glycinate Esters

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular data for Methyl n-methyl-n-(pent-4-en-1-yl)glycinate and related compounds:

*Calculated based on molecular formula.

Key Observations :

- Alkene Reactivity : The pent-4-en-1-yl group in the target compound provides a reactive site for metathesis or cyclization, similar to ethyl N-allyl-N-(but-3-en-1-yl)phosphoryl glycinate, which undergoes Grubbs-catalyzed ring-closing .

- Aromatic vs. Aliphatic Substituents : Methyl N-phenylglycinate (aromatic) may exhibit stronger π-π interactions compared to the aliphatic pentenyl group, influencing solubility and binding properties .

This compound

- Metathesis Potential: The terminal alkene in the pentenyl group could enable applications in synthesizing medium-sized heterocycles via ring-closing metathesis, as demonstrated in phosphoryl glycinate analogs .

- Discontinued Status: Limited commercial availability (as per ) suggests challenges in synthesis or niche applications.

Methyl N-phenylglycinate

- Versatile Intermediate : Used in synthesizing pyridopyrrolopyrimidines, which are explored for antimicrobial and antitumor activity .

Methyl N-(4-chlorobenzoyl)glycinate

- Pharmaceutical Relevance : Chlorobenzoyl derivatives are common in drug design due to enhanced lipophilicity and metabolic resistance .

Fluorinated and Sulfonated Derivatives

Physicochemical Properties

- Solubility : The pentenyl group’s hydrophobicity may reduce aqueous solubility compared to phenyl or sulfonated derivatives.

- Stability : Electron-withdrawing groups (e.g., -SO₂, -CF₃) in likely enhance stability against hydrolysis relative to the target compound.

Biological Activity

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate, a compound with potential biological activity, has garnered attention in recent research due to its structural characteristics and implications in medicinal chemistry. This article presents a detailed exploration of its biological activity, including antiproliferative effects, antimicrobial properties, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a methyl group and a pent-4-en-1-yl side chain. Its structure suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial applications.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of various analogues related to this compound. For example, compounds structurally similar to this glycine derivative were tested against human cancer cell lines using the National Cancer Institute's (NCI) 60 cell line panel.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | GI50 Values (μM) |

|---|---|

| Largazole | 0.065 ± 0.003 |

| Analogue 6 | 0.75 ± 0.017 |

| Analogue 7 | 0.075 ± 0.0002 |

| Analogue 8 | 0.8 ± 0.048 |

| Analogue 9 | >5 |

| Analogue 10 | 3.2 ± 0.125 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, analogue 7 exhibited significant antiproliferative activity comparable to that of the well-known anticancer agent Largazole, suggesting that structural modifications can enhance biological efficacy .

The mechanism by which this compound and its analogues exert their effects may involve disruption of cellular processes essential for cancer cell survival. For instance, studies have shown that certain derivatives induce non-apoptotic cell death in aggressive cancer cell lines such as MDA-MB-231, possibly through inhibition of key signaling pathways like FAK (Focal Adhesion Kinase) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Research indicates that modifications in the amino acid structure can lead to enhanced antimicrobial activity against various pathogens. Peptides incorporating similar structural features have demonstrated improved membrane-disruptive capabilities, leading to increased bacterial inhibition .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

- Antitumor Activity : A study reported that compounds derived from this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, indicating a promising therapeutic window for further development .

- Antimicrobial Efficacy : Research on peptide analogues revealed that those with hydrophobic characteristics showed significant antimicrobial potency with minimal hemolytic activity, suggesting that structural modifications can optimize therapeutic profiles .

- Computational Studies : Quantum computational investigations have provided insights into the vibrational modes and electronic properties of related compounds, aiding in the rational design of more effective derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl N-methyl-N-(pent-4-en-1-yl)glycinate?

- Methodology : Synthesis typically involves alkylation or acylation of glycine derivatives. For example:

- Step 1 : React glycine methyl ester with pent-4-en-1-yl bromide under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile to form the N-alkylated intermediate.

- Step 2 : Introduce the methyl group via reductive amination or methyl halide alkylation .

- Key Parameters : Reaction temperature (0–25°C), solvent choice (dichloromethane or acetonitrile), and exclusion of moisture to prevent hydrolysis.

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pent-4-en-1-yl’s vinyl protons at δ 5.6–5.8 ppm, glycinate backbone at δ 3.6–4.1 ppm) .

- X-Ray Crystallography : Use SHELX-97 for structure refinement; WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.14) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Contradiction Analysis :

- Scenario : Overlapping signals in ¹H NMR due to diastereotopic protons or conformational flexibility.

- Resolution : Use variable-temperature NMR to probe dynamic effects or 2D-COSY/NOESY to assign coupling networks. For crystallographic ambiguities, employ SHELXL’s TWIN/BASF commands to refine twinned data .

Q. What computational methods predict the compound’s reactivity in ring-closing metathesis (RCM)?

- Mechanistic Insight :

- Grubbs Catalyst : DFT studies (e.g., Gaussian 16) model the transition state of pent-4-en-1-yl’s allyl group coordinating to Ru, enabling RCM to form macrocycles.

- Key Parameters : Solvent effects (dielectric constant of DCM vs. THF) and steric hindrance from the N-methyl group .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

- Degradation Pathways :

- Hydrolysis : In aqueous buffers (pH > 7), ester cleavage occurs, forming N-methyl-N-(pent-4-en-1-yl)glycine.

- Mitigation : Store in anhydrous DMSO at -20°C; monitor degradation via LC-MS over 6–12 months .

Q. What challenges arise in crystallizing this compound?

- Crystallography Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.